- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

Cas no 6756-74-7 (Coenzyme A, S-benzoate)

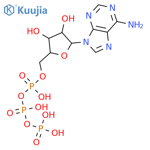

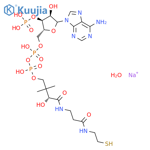

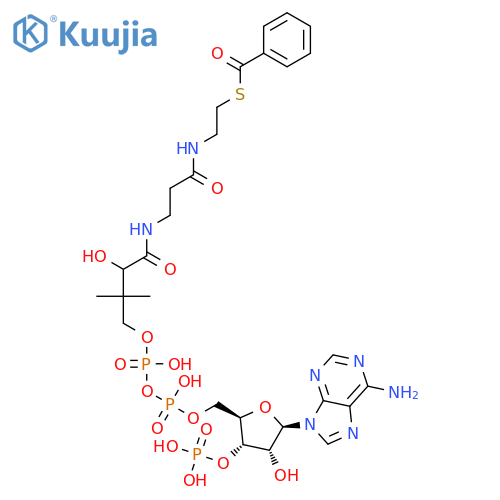

Coenzyme A, S-benzoate structure

Nome do Produto:Coenzyme A, S-benzoate

Coenzyme A, S-benzoate Propriedades químicas e físicas

Nomes e Identificadores

-

- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid

- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3

- benzoyl CoA

- benzoyl-coenzyme A

- S-benzoyl coenzyme A

- S-benzoyl-coenzyme-A

- Benzoyl coenzyme A

- Benzoyl CoA

- Benzoic acid, thio-, S-ester with coenzyme A (8CI)

- Coenzyme A, S-benzoate

- C28-H40-N7-O17-P3-S

- UNII-94E93R5B3D

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

- 6756-74-7

- 94E93R5B3D

- Benzoyl-CoA; (Acyl-CoA); [M+H]+;

- Coenzyme A, benzoyl-

- C28H40N7O17P3S

- Benzoyl coenzyme A

- VEVJTUNLALKRNO-TYHXJLICSA-N

- BYC

- CHEBI:15515

- benzoyl-S-CoA

- S-benzoyl-coenzyme A

- C00512

- benzoyl-S-coenzyme A

- S-Benzoate coenzyme A

- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) benzothioate

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name)

- S-Benzoate

- Q27458576

- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(benzoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- S-Benzoic acid

- Benzoyl Coenzyme A (sodium salt)

- SCHEMBL284919

- Benzoyl-coa

-

- Inchi: InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26?/m1/s1

- Chave InChI: VEVJTUNLALKRNO-VNTTVOJBSA-N

- SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Propriedades Computadas

- Massa Exacta: 871.14100

- Massa monoisotópica: 871.14142500g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 9

- Contagem de aceitadores de ligações de hidrogénio: 22

- Contagem de Átomos Pesados: 56

- Contagem de Ligações Rotativas: 21

- Complexidade: 1510

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 4

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 389Ų

- XLogP3: -4

Propriedades Experimentais

- PSA: 418.36000

- LogP: 1.34150

Coenzyme A, S-benzoate Método de produção

Método de produção 1

Condições de reacção

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

Referência

Método de produção 2

Condições de reacção

1.1R:C:169149-96-6, S:H2O, 1.5 h, 37°C, pH 7.5

Referência

- Enediyne Antitumor Antibiotic Maduropeptin Biosynthesis Featuring a C-Methyltransferase That Acts on a CoA-Tethered Aromatic Substrate, Journal of the American Chemical Society, 2010, 132(36), 12534-12536

Método de produção 3

Condições de reacção

1.1R:DCC, S:THF, 5 h, rt

2.1R:NaOH, S:H2O, S:THF, 1 h, rt, pH 8

2.1R:NaOH, S:H2O, S:THF, 1 h, rt, pH 8

Referência

- Preferential Hydrolysis of Aberrant Intermediates by the Type II Thioesterase in Escherichia coli Nonribosomal Enterobactin Synthesis: Substrate Specificities and Mutagenic Studies on the Active-Site Residues, Biochemistry, 2009, 48(8), 1712-1722

Método de produção 4

Condições de reacção

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

Referência

- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159

Método de produção 5

Condições de reacção

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

Referência

- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Coenzyme A, S-benzoate Raw materials

- Cysteamine hydrochloride

- Adenosine 5'-Triphosphate

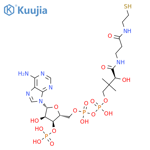

- Coenzyme A sodium salt hydrate

- Benzoic acid

- Coenzyme A

- 1-hydroxypyrrolidine-2,5-dione

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

Coenzyme A, S-benzoate Preparation Products

Coenzyme A, S-benzoate Literatura Relacionada

-

M. McErlean,X. Liu,Z. Cui,B. Gust,S. G. Van Lanen Nat. Prod. Rep. 2021 38 1362

-

Karen E. Lebe,Russell J. Cox Chem. Sci. 2019 10 1227

-

Alison M. Hill Nat. Prod. Rep. 2006 23 256

-

Marimuthu Jeya,Tae-Su Kim,Manish Kumar Tiwari,Jinglin Li,Huimin Zhao,Jung-Kul Lee Mol. BioSyst. 2012 8 2864

-

Bradley S. Moore,Christian Hertweck Nat. Prod. Rep. 2002 19 70

6756-74-7 (Coenzyme A, S-benzoate) Produtos relacionados

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 85-61-0(Coenzyme A)

- 1601996-68-2(1-(1-Aminocyclopropyl)-2-(propan-2-yloxy)ethan-1-one)

- 2228593-49-3(4-(2,6-dimethylphenyl)oxane-4-carboxylic acid)

Fornecedores recomendados

pengshengyue

Membro Ouro

CN Fornecedor

A granel

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Zhejiang Brunova Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Nanjing Jubai Biopharm

Membro Ouro

CN Fornecedor

A granel